

CWP232228: A Technical Guide for Basic Research in Oncology

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Compound of Interest

Compound Name: CWP232228

Cat. No.: B10824990

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Introduction

CWP232228 is a novel small-molecule inhibitor targeting the Wnt/ β -catenin signaling pathway, a critical cascade often dysregulated in various cancers. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is a key driver of tumorigenesis and the maintenance of cancer stem cells (CSCs). **CWP232228** exerts its anti-cancer effects by specifically antagonizing the interaction between β -catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus. This disruption inhibits the transcription of Wnt target genes, leading to reduced cancer cell growth, induction of apoptosis, and targeting of the CSC population, which is often responsible for tumor recurrence and metastasis. This technical guide provides an in-depth overview of **CWP232228**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation in a basic research setting.

Quantitative Data

The anti-proliferative activity of **CWP232228** has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

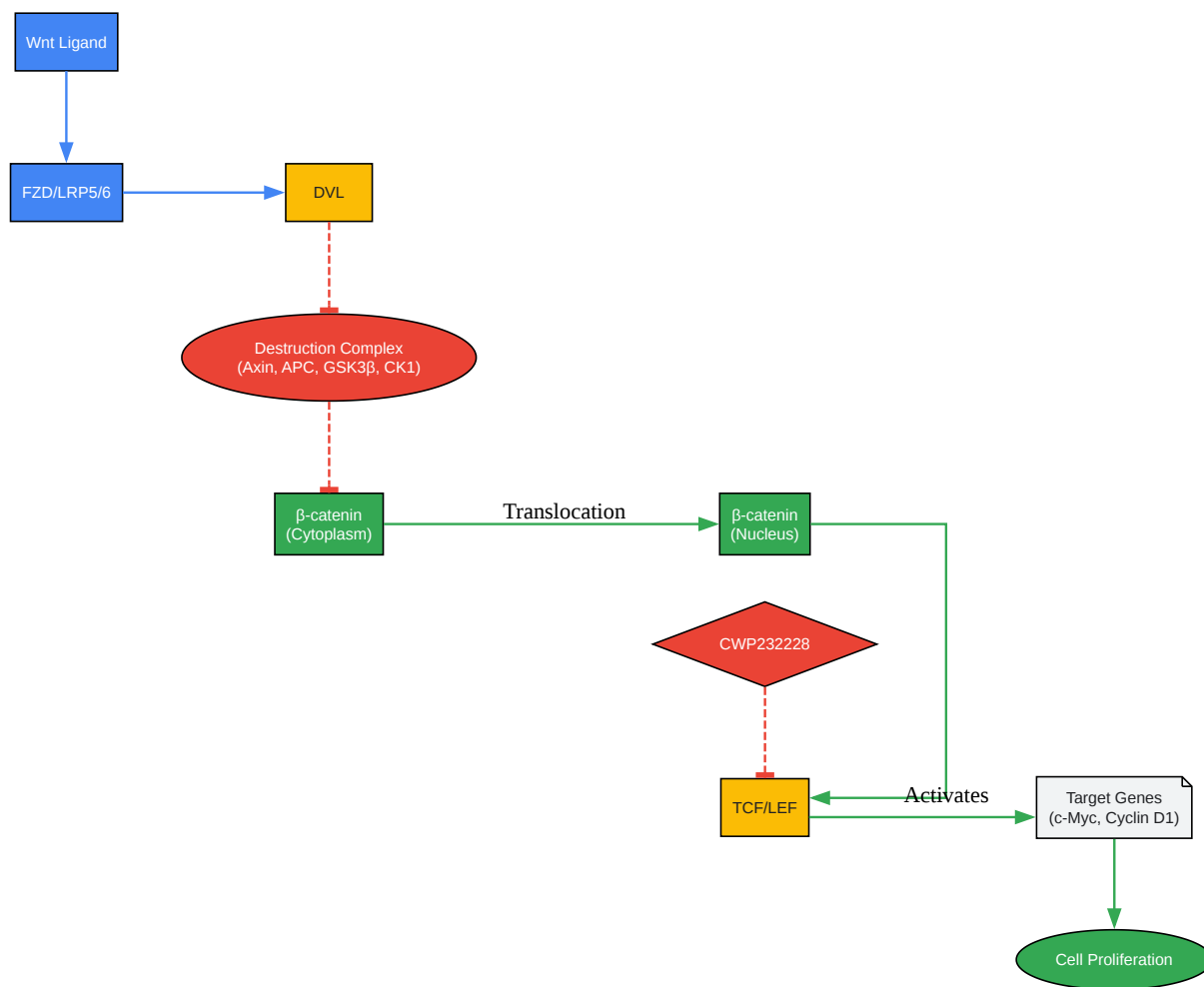
Cell Line	Cancer Type	IC50 (μM)	Citation
4T1	Mouse Breast Cancer	2	[1]
MDA-MB-435	Human Breast Cancer	0.8	[1]

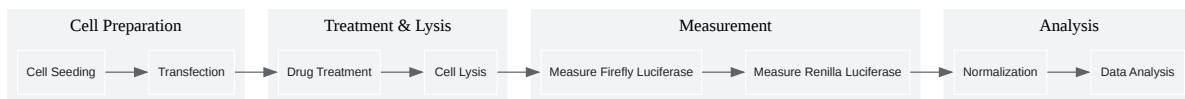
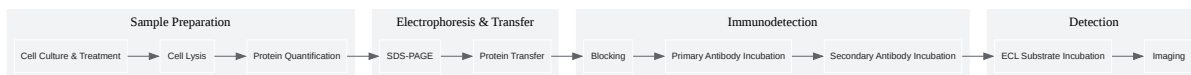
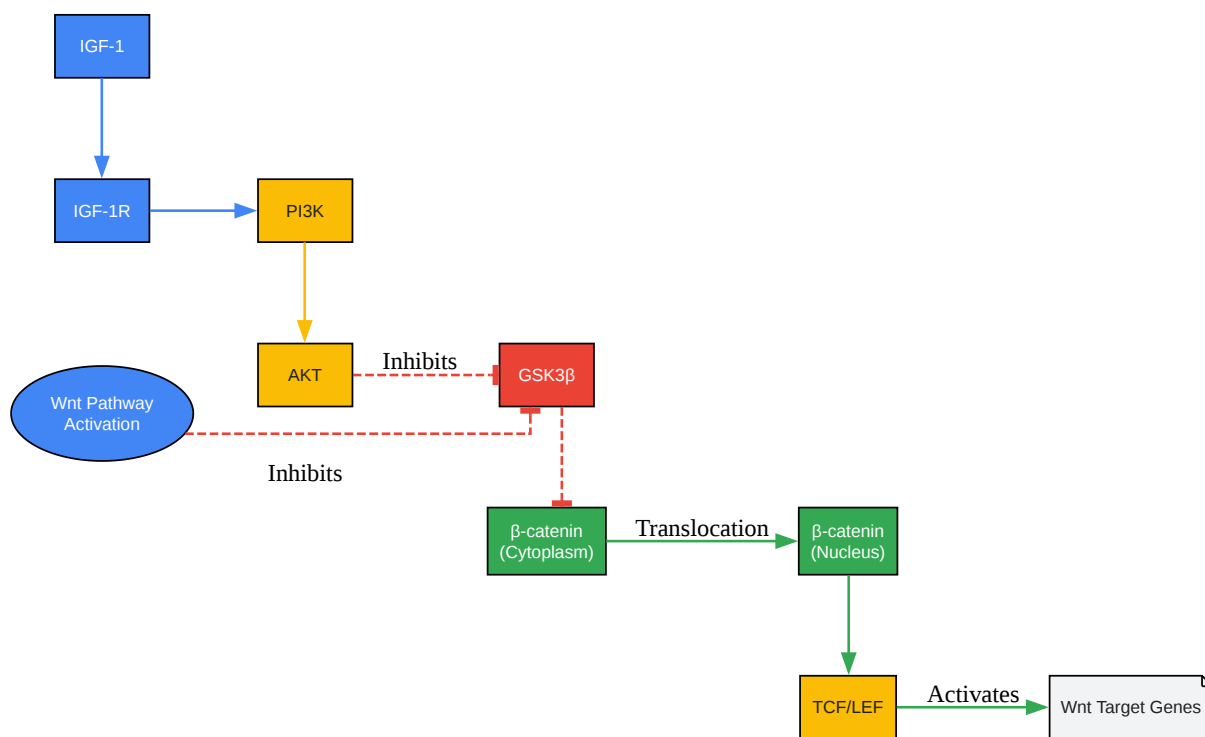
Signaling Pathways

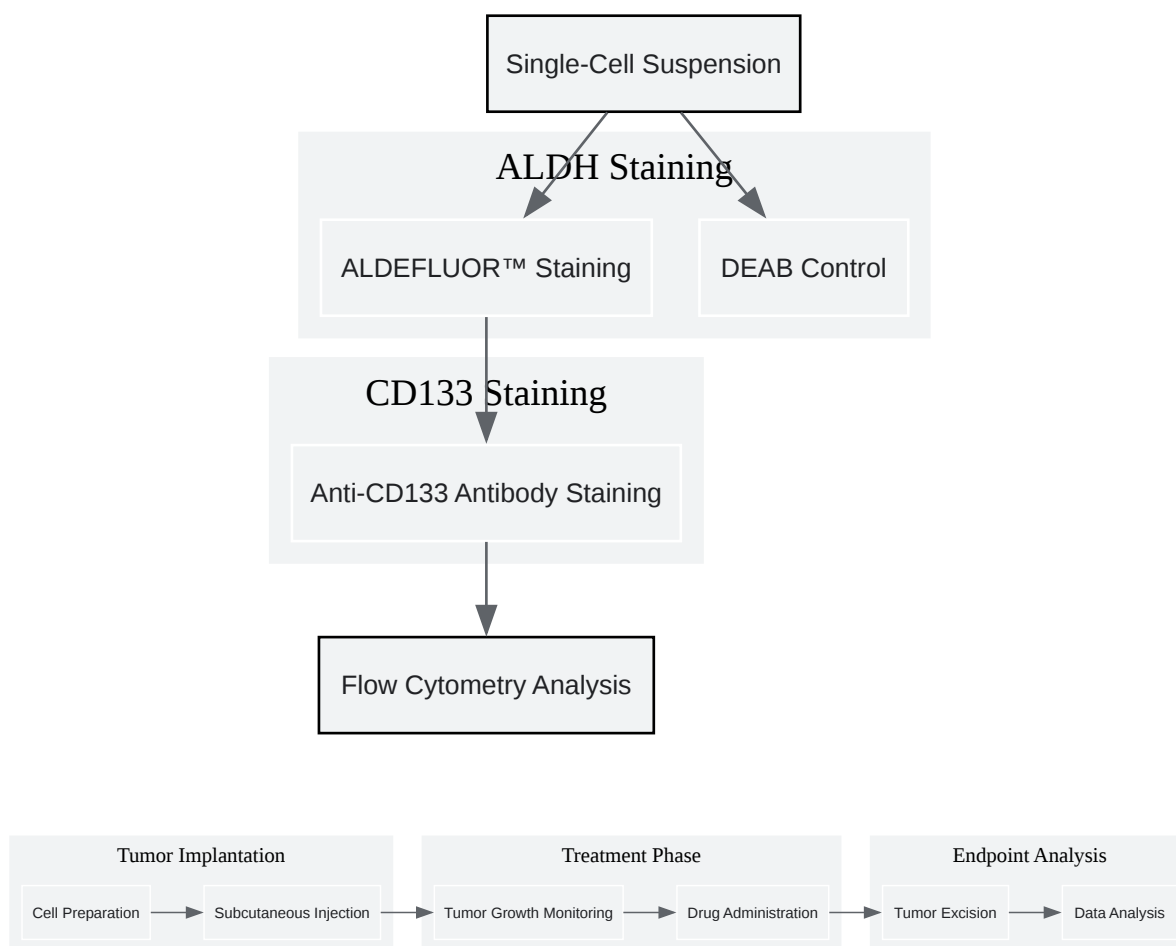
CWP232228's primary mechanism of action is the disruption of the canonical Wnt/β-catenin signaling pathway. Furthermore, its activity is influenced by crosstalk with the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.

Wnt/β-catenin Signaling Pathway and **CWP232228** Inhibition

In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes like c-Myc and Cyclin D1, driving cell proliferation. **CWP232228** directly interferes with the final step of this cascade by preventing the binding of β-catenin to TCF/LEF, thereby blocking the transcription of these oncogenic genes.







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References

- 1. aacrjournals.org [aacrjournals.org]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com